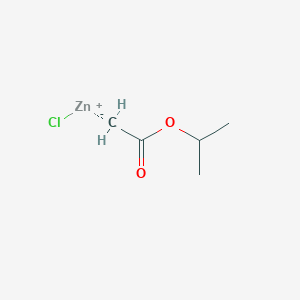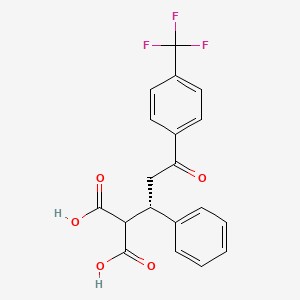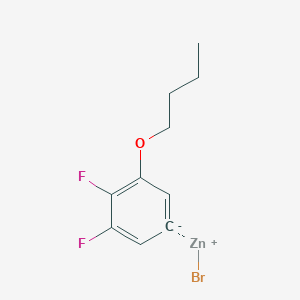
(3-n-Butyloxy-4,5-difluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the butyloxy and difluorophenyl groups imparts unique reactivity and selectivity to this reagent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-n-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-4,5-difluorophenyl) bromide with zinc dust in the presence of a catalytic amount of a transition metal, such as palladium or nickel, in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
(3-n-butyloxy-4,5-difluorophenyl) bromide+Zn→(3-n-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this organozinc reagent.
化学反応の分析
Types of Reactions
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Palladium or Nickel Catalysts: These are often used in cross-coupling reactions to facilitate the transfer of the organozinc moiety to the electrophile.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
THF as Solvent: Tetrahydrofuran is commonly used as the solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, secondary and tertiary alcohols, and substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (3-n-butyloxy-4,5-difluorophenyl)zinc bromide is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions
Medicine
In medicine, the fluorinated products derived from this compound are of interest due to their potential as therapeutic agents. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of advanced materials with unique properties.
作用機序
The mechanism by which (3-n-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a metal-organic complex. The complex then participates in oxidative addition and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
類似化合物との比較
Similar Compounds
(3-n-butyloxy-4,5-difluorophenyl)magnesium bromide: Another organometallic reagent used in similar types of reactions.
(3-n-butyloxy-4,5-difluorophenyl)lithium: A highly reactive organolithium reagent used for nucleophilic addition reactions.
(3-n-butyloxy-4,5-difluorophenyl)boronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents, making it more selective and easier to handle. Additionally, the presence of the butyloxy and difluorophenyl groups imparts unique electronic and steric properties, enhancing its utility in specific synthetic applications.
特性
分子式 |
C10H11BrF2OZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
bromozinc(1+);1-butoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-7-13-9-6-4-5-8(11)10(9)12;;/h5-6H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
QYUFERWXLHWQCB-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


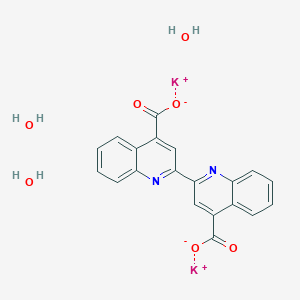
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
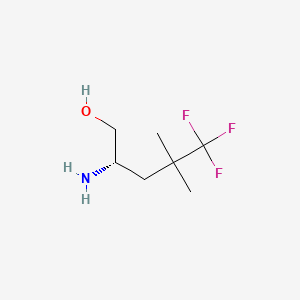
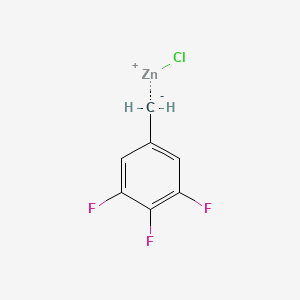

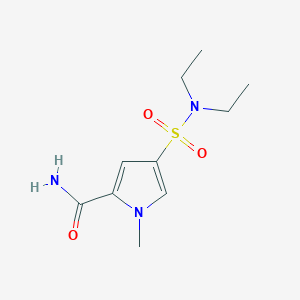
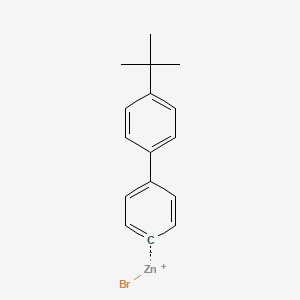
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
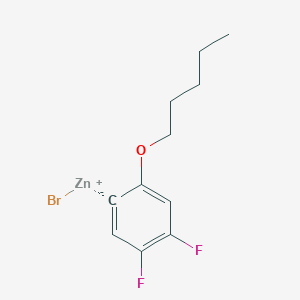

![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
